molecular formula C11H15NO B13998105 3-Methyl-5-(2-Pyridyl)-2-Pentanone

3-Methyl-5-(2-Pyridyl)-2-Pentanone

Cat. No.: B13998105
M. Wt: 177.24 g/mol
InChI Key: JODIMRKXLIATKF-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-Pyridyl)-2-Pentanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a pyridyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-Pyridyl)-2-Pentanone can be achieved through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with 3-methyl-2-pentanone under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-Pyridyl)-2-Pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-5-(2-Pyridyl)-2-Pentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-5-(2-Pyridyl)-2-Pentanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridyl group may play a crucial role in binding to these targets, influencing the compound’s activity and specificity. Pathways involved in its mechanism of action may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-Pentanone: Lacks the pyridyl group, resulting in different chemical properties and reactivity.

    2-Pyridyl-2-Pentanone: Similar structure but with variations in the position of the methyl group.

Uniqueness

3-Methyl-5-(2-Pyridyl)-2-Pentanone is unique due to the presence of both the pyridyl group and the specific positioning of the methyl group

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-methyl-5-pyridin-2-ylpentan-2-one

InChI

InChI=1S/C11H15NO/c1-9(10(2)13)6-7-11-5-3-4-8-12-11/h3-5,8-9H,6-7H2,1-2H3

InChI Key

JODIMRKXLIATKF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=N1)C(=O)C

Origin of Product

United States

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